(3R)-3-methyl-1-phenylpiperazine

Stereochemistry Enantiomeric Purity Chiral Resolution

Racemic or achiral piperazine substitutes introduce stereochemical ambiguity that alters synthetic outcomes and biological readouts. (3R)-3-Methyl-1-phenylpiperazine (CAS 1095542-54-3) provides the defined (R)-enantiomer: • Enantioselective mirtazapine analog synthesis-preserves stereochemical integrity, avoids late-stage chiral resolution • Stereochemically pure GPCR probe for quantifying enantioselective binding ratios at 5-HT and dopamine receptors • Regioselective N-functionalization scaffold with distinct N1/N4 reactivity Standard packs 10-100 mg in stock; bulk custom synthesis available; enantiomeric purity verified via chiral HPLC.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13620633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-methyl-1-phenylpiperazine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=CC=CC=C2
InChIInChI=1S/C11H16N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m1/s1
InChIKeySFWZEMBNNRUEHM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Methyl-1-phenylpiperazine Overview


(3R)-3-Methyl-1-phenylpiperazine (CAS 1095542-54-3) is a chiral N-phenylpiperazine derivative featuring a defined (R)-configuration stereocenter at the 3-position of the piperazine ring [1]. With molecular formula C₁₁H₁₆N₂ and molecular weight 176.26 g/mol, this compound belongs to the phenylpiperazine class of heterocyclic amines that serve as privileged scaffolds in medicinal chemistry and pharmaceutical intermediate synthesis [1]. The compound is distinguished from its racemic mixture and (3S)-enantiomer by its defined stereochemistry, which confers distinct three-dimensional orientation of the methyl substituent relative to the piperazine ring plane, a feature critical for enantioselective target engagement in biological systems .

Non-Substitutability of the (3R)-Enantiomer


Generic substitution of (3R)-3-methyl-1-phenylpiperazine with its racemic mixture or achiral piperazine analogs introduces stereochemical ambiguity that fundamentally alters synthetic outcomes and biological readouts. The compound's defined (R)-configuration at C3 creates a specific spatial arrangement of the methyl group that influences both the reactivity profile in downstream synthetic transformations and the binding geometry when interacting with chiral biological targets such as receptors, enzymes, and transporters [1]. The closely related (3S)-enantiomer, while chemically identical in composition, presents a mirror-image orientation that can produce divergent biological activities—a phenomenon well-documented across piperazine-based pharmacophores where enantiomers exhibit distinct receptor subtype selectivity, metabolic stability, or off-target liability profiles . Furthermore, achiral analogs lacking the 3-methyl substitution (e.g., 1-phenylpiperazine) or bearing different substitution patterns (e.g., 1-methyl-3-phenylpiperazine positional isomers) exhibit altered physicochemical parameters including logP, hydrogen bonding capacity, and conformational flexibility that preclude direct substitution without re-optimization of synthetic routes or re-validation of biological assays [1].

Quantitative Differentiation Evidence


Chiral Configuration vs. (3S) and Racemic Mixture

(3R)-3-methyl-1-phenylpiperazine contains one defined stereocenter at the 3-position of the piperazine ring, whereas its (3S)-enantiomer presents the opposite configuration and the racemic mixture contains a 1:1 ratio of both [1]. The compound exhibits one defined atom stereocenter and zero undefined stereocenters, confirming its identity as a single, stereochemically pure enantiomer [1]. Enantioselective separation of 1,4-disubstituted piperazine derivatives has been achieved using polysaccharide-based chiral stationary phases including cellulose Chiralcel OD/OJ and amylose Chiralpak AD selectors [2], demonstrating the feasibility of analytical and preparative enantiomer discrimination for quality control and procurement verification.

Stereochemistry Enantiomeric Purity Chiral Resolution

Positional Specificity in Mirtazapine Synthesis

The compound (3R)-3-methyl-1-phenylpiperazine represents a defined enantiomer of the structural framework (3-phenyl-1-methylpiperazine) that serves as a critical intermediate in mirtazapine synthesis [1]. This contrasts with the positional isomer 1-methyl-3-phenylpiperazine (CAS 5271-27-2), which differs in the substitution pattern on the piperazine ring. The regiochemistry of N-alkylation in piperazine derivatives profoundly affects both synthetic utility and biological activity, as the position of the methyl group relative to the phenyl substituent determines the electronic environment of the nitrogen atoms and their availability for further functionalization or receptor engagement [1]. Patent literature documents that achieving correct regioselective N-methylation during piperazine intermediate synthesis is non-trivial, with undesired N,N′-dimethylated byproducts and incorrect positional isomers being major challenges requiring careful reaction control [1].

Pharmaceutical Intermediates Mirtazapine Synthesis Regioselective Alkylation

Lipophilicity vs. 1-Phenylpiperazine

(3R)-3-methyl-1-phenylpiperazine exhibits a computed XLogP3-AA value of 1.8 [1], reflecting the lipophilic contribution of both the phenyl ring and the 3-methyl substituent. By comparison, the unsubstituted analog 1-phenylpiperazine lacks the methyl group and would be expected to show measurably lower logP due to reduced hydrophobic surface area and increased relative polarity of the piperazine nitrogens. The ACD/LogP prediction for the structurally related (R)-1-methyl-3-phenylpiperazine is 1.36 , while the KOWWIN v1.67 estimate for log Kow is 1.05 , indicating moderate lipophilicity that balances membrane permeability with aqueous solubility.

Lipophilicity Physicochemical Properties Drug-likeness

H-Bonding and TPSA vs. 1-Phenylpiperazine

(3R)-3-methyl-1-phenylpiperazine possesses a topological polar surface area (TPSA) of 15.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. These values derive from the secondary amine nitrogen (donor and acceptor), the tertiary amine nitrogen (acceptor only), and the lack of additional polar functionality beyond the piperazine ring. In contrast, unsubstituted 1-phenylpiperazine exhibits the same hydrogen bond donor/acceptor count but differs in the absence of the methyl group, which may subtly affect the accessibility of the amine nitrogens for hydrogen bonding due to steric and electronic effects.

TPSA Hydrogen Bonding Blood-Brain Barrier Permeability

Enantiomeric Class Evidence: Receptor Binding and Transport

While direct quantitative binding data for (3R)-3-methyl-1-phenylpiperazine at specific receptor targets are not available in the public domain, class-level evidence from structurally related phenylpiperazines establishes the pharmacological relevance of this scaffold. Arylpiperazide derivatives of phenylpiperazines have been characterized as potent and selective 5-HT₁B receptor antagonists [1], with enantiomers of piperazine-based dual serotonin/noradrenaline reuptake inhibitors demonstrating distinct inhibitory profiles against cytochrome P450 enzymes and differential selectivity across receptor panels [2]. Additionally, 1-phenylpiperazine and its derivatives including 1-methyl-4-phenylpiperazine and 1-(4-methylphenyl)piperazine have been evaluated as intestinal permeation enhancers with differential toxicity profiles [3].

Serotonin Receptors 5-HT1B Antagonists Intestinal Permeability

Enantiomeric Purity via Chiral Chromatography

Analytical methods for enantioselective separation of 1,4-disubstituted piperazine derivatives have been established using polysaccharide-based chiral stationary phases [1]. These methods enable quantification of enantiomeric excess (e.e.) and detection of enantiomeric impurities in (3R)-3-methyl-1-phenylpiperazine samples. The presence of even small percentages of the (3S)-enantiomer (e.g., 2-5%) can be detected and quantified, providing essential quality control metrics for procurement specifications. The chiral recognition mechanisms on cellulose and amylose derivatives have been characterized, with structure-enantioselective retention relationships documented for homologous piperazine series [2].

Chiral HPLC Enantiomeric Excess Quality Control

Application Scenarios for (3R)-3-Methyl-1-phenylpiperazine


Enantioselective Synthesis of Mirtazapine Analogs

The (3R)-3-methyl-1-phenylpiperazine scaffold serves as a stereochemically defined building block for synthesizing chiral analogs of mirtazapine and related tetracyclic antidepressants [1]. Procurement of the single (3R)-enantiomer rather than the racemic mixture enables asymmetric synthetic pathways that preserve stereochemical integrity throughout multi-step sequences, avoiding the need for late-stage chiral resolution and improving overall yield of the desired enantiomerically pure product. This application leverages the compound's defined stereochemistry at the piperazine 3-position, which is retained through subsequent synthetic transformations and contributes to the final stereochemical outcome of the target molecule [1].

SAR Studies on Serotonergic and Dopaminergic Targets

The (3R)-3-methyl-1-phenylpiperazine enantiomer provides a stereochemically pure probe for investigating stereospecific interactions with chiral binding sites on G-protein coupled receptors, including serotonin (5-HT) and dopamine receptor subtypes [1]. Class-level evidence demonstrates that phenylpiperazine derivatives function as 5-HT₁B receptor antagonists and that enantiomers of piperazine-based compounds exhibit divergent pharmacological profiles including differential CYP450 inhibition and receptor selectivity [2]. By comparing the (3R)-enantiomer with the (3S)-enantiomer and the racemic mixture in parallel binding assays, researchers can quantify enantioselective binding ratios and identify stereochemical determinants of target engagement, informing the design of more selective and stereochemically optimized lead compounds [1].

Chiral Chromatography Method Development

(3R)-3-methyl-1-phenylpiperazine can serve as an enantiopure reference standard for developing and validating chiral separation methods applicable to 1,4-disubstituted piperazine derivatives [1]. The established use of cellulose-based (Chiralcel OD/OJ) and amylose-based (Chiralpak AD) chiral stationary phases for enantioselective separation of this compound class [1] enables analytical chemists to benchmark column performance, optimize mobile phase conditions, and establish retention time references for enantiomer identification. This application is particularly valuable for quality control laboratories responsible for verifying enantiomeric purity of incoming materials and for contract research organizations developing analytical methods for chiral piperazine-containing drug candidates.

Scaffold Diversification via Regioselective N-Functionalization

The (3R)-3-methyl-1-phenylpiperazine scaffold offers two chemically distinct nitrogen atoms (secondary amine at N4, tertiary amine at N1 bearing the phenyl group) that enable regioselective functionalization strategies [1]. The defined (R)-stereochemistry at C3, combined with the differential reactivity of the two nitrogens, provides a platform for generating stereochemically pure libraries of N-alkylated, N-acylated, or N-arylated derivatives for medicinal chemistry exploration. This contrasts with the positional isomer 1-methyl-3-phenylpiperazine, which presents a different nitrogen substitution pattern and thus different regioselectivity in subsequent functionalization reactions. The correct regiochemistry and stereochemistry are essential for accessing the desired chemical space in focused library synthesis [2].

Technical Documentation Hub

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